3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound with the molecular formula C15H14N4O3. This compound is characterized by the presence of a nitro group, a tetrazole ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is used in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and ammonium chloride under acidic conditions.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitro-tetrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the benzamide moiety.
Oxidation: The tetrazole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 3-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized tetrazole derivatives.
Mechanism of Action
The mechanism of action of 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(p-tolyl)benzamide: Lacks the tetrazole ring.
N-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: Lacks the nitro group.
3-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: The nitro group is reduced to an amino group.
Uniqueness
3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-16(23)12-3-2-4-14(9-12)22(24)25/h2-9H,10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAYWDHAGUDRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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